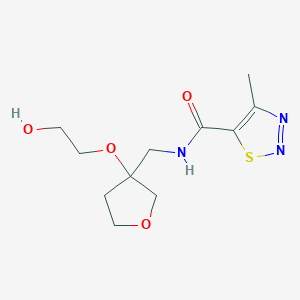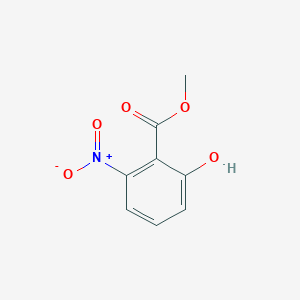
Methyl 2-hydroxy-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-6-nitrobenzoate: is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with a methyl group (-COOCH3). This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration of Methyl Salicylate: One common synthetic route involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs at a temperature range of 0-5°C to control the formation of the nitro group at the 6-position of the benzene ring.
Hydroxylation of Methyl Nitrobenzoate: Another method involves the hydroxylation of methyl nitrobenzoate using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxyl group at the 2-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and hydroxylation processes, with stringent control of reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized chemical plants equipped with advanced reaction monitoring and purification systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as converting the hydroxyl group to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl)
Reduction: Iron (Fe), hydrochloric acid (HCl), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride, AlCl3)
Major Products Formed:
Oxidation: Methyl 2-hydroxy-6-carboxylbenzoate
Reduction: Methyl 2-hydroxy-6-aminobenzoate
Substitution: Methyl 2-hydroxy-6-bromobenzoate, Methyl 2-hydroxy-6-chlorobenzoate
Applications De Recherche Scientifique
Chemistry: Methyl 2-hydroxy-6-nitrobenzoate is used as a precursor in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities. Medicine: It serves as a building block for the development of new drugs, particularly in the field of anti-inflammatory and analgesic medications. Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 2-hydroxy-6-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction in biological systems, forming reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Nitro group at the meta-position, leading to different reactivity and biological activity.
Methyl 4-nitrobenzoate: Nitro group at the para-position, resulting in distinct chemical and physical properties.
Uniqueness: Methyl 2-hydroxy-6-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for a wide range of chemical transformations and applications compared to its analogs.
Propriétés
IUPAC Name |
methyl 2-hydroxy-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRACNKLIBCDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
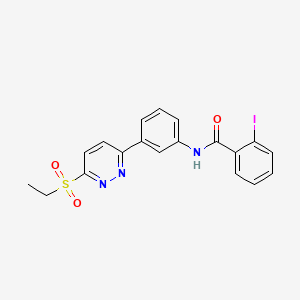
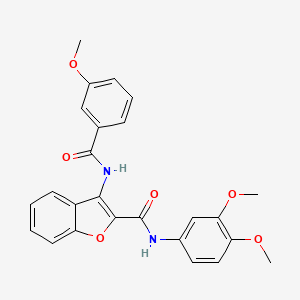

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
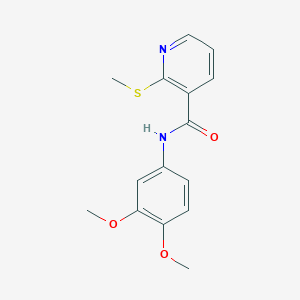
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
![(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2984782.png)

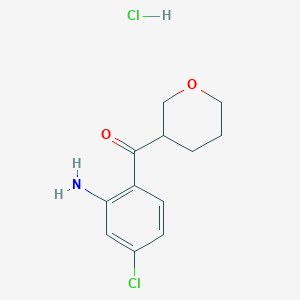
![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)
